molecular formula C15H9IO2 B13441575 9-Iodophenanthrene-3-carboxylic acid

9-Iodophenanthrene-3-carboxylic acid

Cat. No.: B13441575
M. Wt: 348.13 g/mol
InChI Key: HOYQQANZLZKQHU-UHFFFAOYSA-N
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Description

9-Iodophenanthrene-3-carboxylic acid is a phenanthrene derivative with a carboxylic acid functional group at the 3-position and an iodine atom at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-iodophenanthrene-3-carboxylic acid typically involves the iodination of phenanthrene derivatives followed by carboxylation. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the hydrolysis of nitriles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Iodophenanthrene-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

9-iodophenanthrene-3-carboxylic acid

InChI

InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)

InChI Key

HOYQQANZLZKQHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)I

Origin of Product

United States

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